molecular formula C9H20Cl2N2O B1402684 N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride CAS No. 1361115-79-8

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride

Cat. No. B1402684
M. Wt: 243.17 g/mol
InChI Key: ZDODUKKFYOOFHF-UHFFFAOYSA-N
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Description

“N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride” and “N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide” are two compounds that have a similar structure to the compound you asked about . They are used for proteomics research .


Molecular Structure Analysis

The molecular formula for “N-(2-Piperidin-2-yl-ethyl)-benzamide hydrochloride” is C14H21ClN2O, and its molecular weight is 268.79 . The molecular formula for “N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide” is C8H18N2O2S, and its molecular weight is 206.31 .

Scientific Research Applications

Antibacterial Potentials

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride and its derivatives have shown significant antibacterial properties. For instance, Iqbal et al. (2017) synthesized N-substituted acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating moderate inhibition of bacterial strains, particularly Gram-negative ones (Iqbal et al., 2017). Similarly, Mokhtari and Pourabdollah (2013) developed N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives exhibiting significant antimicrobial activities against pathogenic bacteria and Candida species (Mokhtari & Pourabdollah, 2013).

Synthesis and Antimicrobial Activity

Khalid et al. (2016) and Ovonramwen et al. (2019) conducted studies emphasizing the synthesis of N-substituted derivatives of this compound, revealing their potential as anti-bacterial agents (Khalid et al., 2016); (Ovonramwen, Owolabi, & Oviawe, 2019).

Neuropharmacological Effects

Li Ming-zhu (2008) discovered that certain piperazin-1-yl acetamide derivatives, related in structure to N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride, can affect memory ability in mice, suggesting neuropharmacological applications (Li Ming-zhu, 2008).

Potential in Treating Sleep Disorders

R. Nirogi et al. (2019) highlighted the development of N-substituted acetamide derivatives as inverse agonists at H3 receptors, indicating their potential for treating human sleep disorders (R. Nirogi et al., 2019).

Enzyme Inhibition and Antitumor Activity

Several studies have shown that derivatives of this compound exhibit promising activity as enzyme inhibitors. For example, Khalid et al. (2014) synthesized N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives with notable activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014). Additionally, Albratty et al. (2017) noted that some derivatives exhibited inhibitory effects on different cell lines, suggesting their potential as antitumor agents (Albratty, El-Sharkawy, & Alam, 2017).

properties

IUPAC Name

N-(2-piperidin-2-ylethyl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-8(12)10-7-5-9-4-2-3-6-11-9;;/h9,11H,2-7H2,1H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDODUKKFYOOFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Piperidin-2-yl-ethyl)-acetamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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